Pendolmycin
Overview
Description
Pendolmycin is a compound that belongs to the class of indolactam alkaloids . It is structurally similar to teleocidin A, which is a type of tumor promoter . The molecular formula of Pendolmycin is C22H31N3O2 .
Synthesis Analysis
The total synthesis of Pendolmycin and other indolactam alkaloids has been reported . The synthesis strategy relies on a distortion-controlled indolyne functionalization reaction to establish the C4–N linkage, in addition to an intramolecular conjugate addition to build the conformationally-flexible nine-membered ring . Late-stage sp2–sp3 cross-couplings on an indolactam V derivative are used to introduce the key C7 substituents and the necessary quaternary carbons .
Molecular Structure Analysis
The molecular structure of Pendolmycin is characterized by a nine-membered ring and a C7 substituent . The structure is similar to that of teleocidin A, but Pendolmycin has a C5 dimethyl allyl group attached to C-7 of (-)-indolactam-V .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pendolmycin include a distortion-controlled indolyne functionalization reaction and an intramolecular conjugate addition . These reactions are used to establish the C4–N linkage and to build the nine-membered ring .
Physical And Chemical Properties Analysis
The average mass of Pendolmycin is 369.500 Da and its mono-isotopic mass is 369.241638 Da . Other physical and chemical properties such as solubility, melting point, and stability are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Cellular Membrane Function : Pendolmycin, identified as a new indole alkaloid from Nocardiopsis, is known to inhibit phosphatidyl-inositol turnover and modify cell membrane functions (Umezawa et al., 1989).
Antibacterial Properties : It has been noted for its chemical modification of the penicillin molecule, improving action against bacterial enzymes and potentially aiding in the establishment of biofilms, which might contribute to bacterial resistance to antimicrobial therapy (Anwar et al., 1992).
Tumor Promotion : Pendolmycin has been identified as a tumor promoter, with a potency between those of α-indolactam-V and teleocidin A on mouse skin (Nishiwaki et al., 1991). Additionally, it can be synthesized in a stereospecific manner for use as a tumor promoter (Okabe & Natsume, 1991).
Antiplasmodial Activity : Research on Pendolmycin from the deep-sea bacterium Marinactinospora thermotolerans indicates antiplasmodial activities against Plasmodium falciparum lines, suggesting its potential in treating malaria (Huang et al., 2011).
Antibiotic Family Member : Pendolmycin is part of the nine-membered indolactam antibiotic family, which exhibits broad biological activities. The characterization of its biosynthesis in Marinactinospora thermotolerans has been detailed in research (Ma et al., 2012).
properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWIAYMFHOJRY-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152428 | |
Record name | Pendolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pendolmycin | |
CAS RN |
119375-01-8 | |
Record name | Pendolmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pendolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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